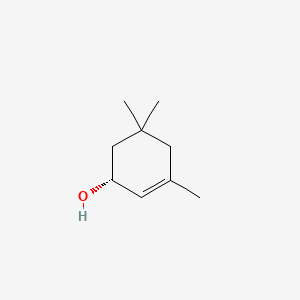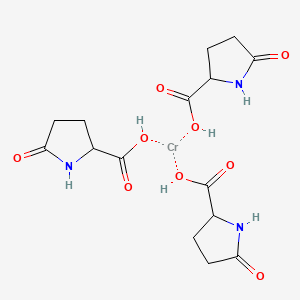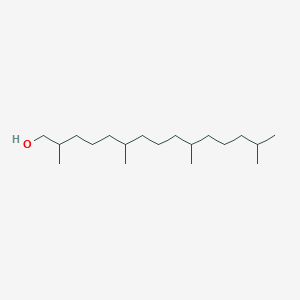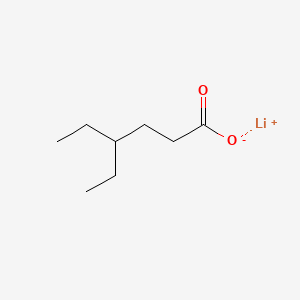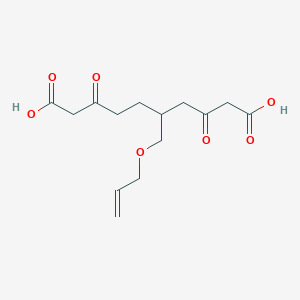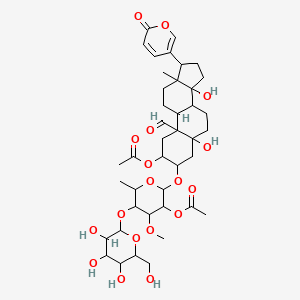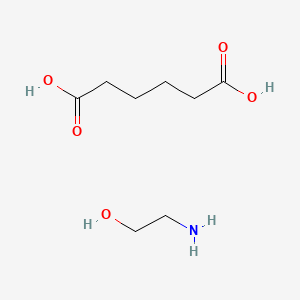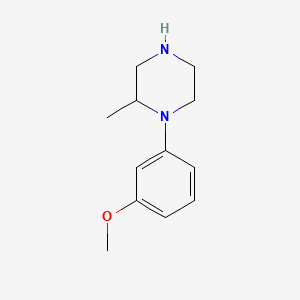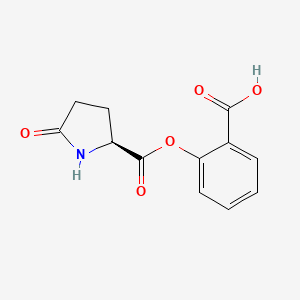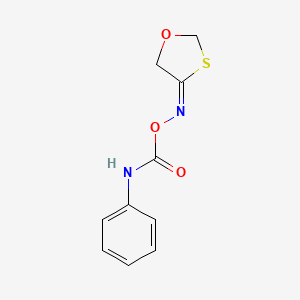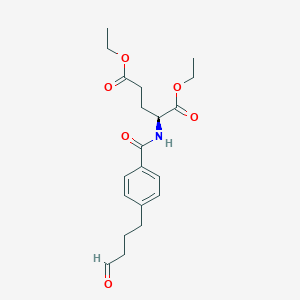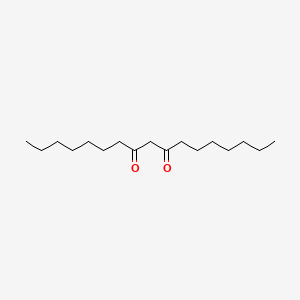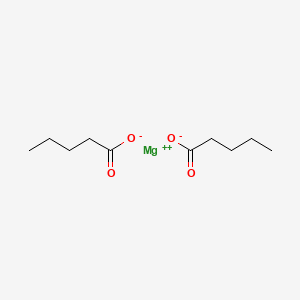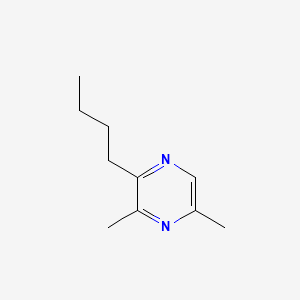
2-Butyl-3,5-dimethylpyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-3,5-dimethylpyrazine is an organic compound with the molecular formula C10H16N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3,5-dimethylpyrazine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of 2,3,5-trimethylpyrazine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
化学反应分析
Types of Reactions
2-Butyl-3,5-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyrazines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyrazine N-oxides, while reduction can produce dihydropyrazines .
科学研究应用
2-Butyl-3,5-dimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its role in biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing into its potential therapeutic effects, including its use as a flavoring agent in pharmaceuticals to improve the palatability of medications.
Industry: It is widely used in the flavor and fragrance industry to impart roasted, nutty, and cocoa-like aromas to various products
作用机制
The mechanism of action of 2-Butyl-3,5-dimethylpyrazine involves its interaction with olfactory receptors in the nasal cavity, which leads to the perception of its characteristic aroma. At the molecular level, it binds to specific receptor proteins, triggering a signal transduction pathway that results in the sensation of smell .
相似化合物的比较
Similar Compounds
2,3,5-Trimethylpyrazine: Known for its roasted and nutty aroma, commonly used in the food industry.
2,5-Dimethylpyrazine: Another pyrazine derivative with a similar aroma profile but slightly different chemical properties.
2,3,5,6-Tetramethylpyrazine: Used in traditional Chinese medicine and known for its therapeutic properties.
Uniqueness
2-Butyl-3,5-dimethylpyrazine is unique due to its specific butyl substitution, which imparts a distinct aroma profile compared to other pyrazine derivatives. This makes it particularly valuable in applications where a unique flavor or fragrance is desired .
属性
CAS 编号 |
50888-63-6 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC 名称 |
2-butyl-3,5-dimethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-4-5-6-10-9(3)12-8(2)7-11-10/h7H,4-6H2,1-3H3 |
InChI 键 |
CSGGOEBNSRAFPU-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC=C(N=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


